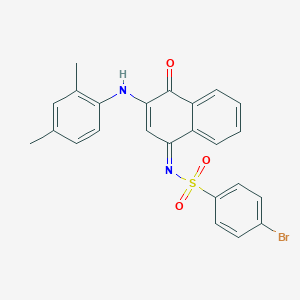
Ethyl 2-chloro-4,6-dimethylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-4,6-dimethylphenylcarbamate, also known as carbaryl, is a widely used insecticide that is used to control pests in agriculture, forestry, and home gardens. It was first introduced in the 1950s and has since become one of the most commonly used insecticides in the world. Carbaryl is known for its broad-spectrum activity against a wide range of insects and its ability to persist in the environment for several weeks.
Mechanism of Action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects
Carbaryl has been found to have a range of biochemical and physiological effects on insects. It can cause changes in the activity of enzymes, alter the levels of certain neurotransmitters, and disrupt the normal functioning of the nervous system. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been found to have toxic effects on non-target organisms, such as birds and mammals.
Advantages and Limitations for Lab Experiments
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. It is also easy to apply and can be used in a variety of formulations. However, one of the limitations of Ethyl 2-chloro-4,6-dimethylphenylcarbamate is that it can have toxic effects on non-target organisms, which can affect the results of experiments.
Future Directions
There are several future directions for research on Ethyl 2-chloro-4,6-dimethylphenylcarbamate. One area of research is focused on developing new formulations of this compound that are more environmentally friendly and have fewer toxic effects on non-target organisms. Another area of research is focused on developing new insecticides that are more effective and have fewer negative impacts on the environment. Finally, there is a need for more research on the long-term effects of this compound exposure on human health.
Synthesis Methods
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with ethyl alcohol to form ethyl 2-chloro-4,6-dimethylphenylcarbamate. This chemical reaction is known as the Bhopal process and is widely used in the production of carbamate insecticides.
Scientific Research Applications
Carbaryl has been extensively studied in scientific research for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, mites, and beetles. In addition, Ethyl 2-chloro-4,6-dimethylphenylcarbamate has also been studied for its potential use as a molluscicide to control snails and slugs.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl N-(2-chloro-4,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)13-10-8(3)5-7(2)6-9(10)12/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
GXWKMPBPRWVARC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)


![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
